2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE
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Overview
Description
2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound characterized by the presence of an imidazole ring, chlorophenyl, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, introduction of the chlorophenyl and trimethoxyphenyl groups, and subsequent functionalization to introduce the sulfanyl and methoxypropylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.
Scientific Research Applications
2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O5S/c1-30-11-5-10-26-20(29)14-34-24-21(15-6-8-17(25)9-7-15)27-23(28-24)16-12-18(31-2)22(33-4)19(13-16)32-3/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWIRUNZRCVFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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